Henatinib
Overview
Description
Henatinib is an orally active small-molecule multikinase inhibitor with broad and potent antiangiogenic and antitumor activities. It is a derivative of Sunitinib and has shown significant inhibitory activity against vascular endothelial growth factor receptor-2, c-kit, and platelet-derived growth factor receptor . This compound is primarily used in the treatment of various solid malignancies due to its ability to target multiple kinases involved in tumor growth and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Henatinib involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the pyrroloazepine core.
- Introduction of the fluorine atom at the indole ring.
- Attachment of the morpholine moiety.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including:
- Use of high-purity reagents and solvents.
- Strict control of reaction conditions such as temperature, pressure, and pH.
- Purification processes like crystallization and chromatography to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Henatinib undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Henatinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying multikinase inhibition and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and angiogenesis.
Industry: Employed in the development of new therapeutic agents and drug formulations.
Mechanism of Action
Henatinib exerts its effects by inhibiting multiple kinases involved in tumor growth and angiogenesis. It targets vascular endothelial growth factor receptor-2, c-kit, and platelet-derived growth factor receptor, leading to the inhibition of their phosphorylation and downstream signaling pathways. This results in the suppression of tumor cell proliferation, migration, and angiogenesis .
Comparison with Similar Compounds
Sunitinib: Another multikinase inhibitor with a broader target profile.
Sorafenib: Targets similar kinases but has different pharmacokinetic properties.
Lenvatinib: Inhibits a wider range of kinases, including fibroblast growth factor receptors.
Henatinib’s unique combination of potency and selectivity makes it a valuable compound in cancer research and therapy.
Properties
IUPAC Name |
2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-5-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-3-methyl-1,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O4/c1-15-22(12-19-18-11-16(26)4-5-20(18)28-24(19)32)27-21-3-2-6-30(25(33)23(15)21)14-17(31)13-29-7-9-34-10-8-29/h4-5,11-12,17,27,31H,2-3,6-10,13-14H2,1H3,(H,28,32)/b19-12-/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTXSDCWFQAGFS-UEXNTNOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)N(CCC2)CC(CN3CCOCC3)O)C=C4C5=C(C=CC(=C5)F)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC2=C1C(=O)N(CCC2)C[C@@H](CN3CCOCC3)O)/C=C\4/C5=C(C=CC(=C5)F)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154146 | |
Record name | Henatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239269-51-2 | |
Record name | Henatinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239269512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Henatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Henatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HENATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE20GB753F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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